1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime
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Overview
Description
1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime is an organic compound with the molecular formula C15H13Br2NOS2 It is characterized by the presence of bromophenyl and sulfanyl groups attached to an acetone oxime core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime typically involves the following steps:
Formation of 1,3-Bis[(4-bromophenyl)sulfanyl]acetone: This intermediate can be synthesized through a nucleophilic substitution reaction where 4-bromothiophenol reacts with 1,3-dibromoacetone under basic conditions.
Oximation: The intermediate 1,3-Bis[(4-bromophenyl)sulfanyl]acetone is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form hydrogen bonds with active sites, while the bromophenyl and sulfanyl groups can participate in hydrophobic interactions and covalent bonding, respectively. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis[(4-chlorophenyl)sulfanyl]acetone oxime
- 1,3-Bis[(4-fluorophenyl)sulfanyl]acetone oxime
- 1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime
Uniqueness
1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime is unique due to the presence of bromine atoms, which can enhance its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atoms can also facilitate further functionalization through substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
N-[1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2NOS2/c16-11-1-5-14(6-2-11)20-9-13(18-19)10-21-15-7-3-12(17)4-8-15/h1-8,19H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIYWEIIRXVOII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=NO)CSC2=CC=C(C=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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